molecular formula C27H29ClN2O5 B11127144 5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11127144
M. Wt: 497.0 g/mol
InChI Key: GEZOEGAIXJRDLG-BZZOAKBMSA-N
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Description

5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a benzofuran ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzofuran ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Addition of the morpholine moiety through nucleophilic substitution.
  • Final assembly of the pyrrolidone ring through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents such as NaOH (Sodium hydroxide) or other strong nucleophiles.

Major Products

  • Oxidation of the hydroxy group would yield a ketone derivative.
  • Reduction of the carbonyl group would yield an alcohol derivative.
  • Substitution reactions could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one (without the morpholine moiety).
  • 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one (with a piperidine moiety instead of morpholine).

Uniqueness

The presence of the morpholine moiety in 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one may confer unique properties such as increased solubility, enhanced binding affinity to biological targets, or improved pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C27H29ClN2O5

Molecular Weight

497.0 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H29ClN2O5/c1-17-14-20-15-19(6-7-22(20)35-17)25(31)23-24(18-4-2-5-21(28)16-18)30(27(33)26(23)32)9-3-8-29-10-12-34-13-11-29/h2,4-7,15-17,24,31H,3,8-14H2,1H3/b25-23-

InChI Key

GEZOEGAIXJRDLG-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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